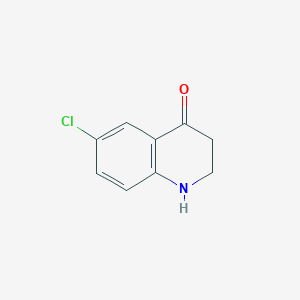

6-chloro-2,3-dihydroquinolin-4(1H)-one

Description

BenchChem offers high-quality 6-chloro-2,3-dihydroquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2,3-dihydroquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYMBVUWQFWVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499808 | |

| Record name | 6-Chloro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21617-20-9 | |

| Record name | 6-Chloro-2,3-dihydro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21617-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,2,3,4-tetrahydroquinolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2] This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][3] Its synthetic versatility allows for the creation of large, structurally diverse libraries of derivatives, making it an invaluable tool in the quest for novel therapeutics.[1]

This guide focuses on a specific derivative, 6-chloro-2,3-dihydroquinolin-4(1H)-one . The introduction of a chlorine atom at the 6-position and the saturation of the 2,3-bond significantly alter the electronic and conformational landscape of the parent quinolinone core. These modifications are not trivial; they are deliberate choices made by medicinal chemists to modulate key physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. Understanding these properties is paramount for any researcher aiming to utilize this scaffold in rational drug design. This document serves as a comprehensive technical resource, elucidating the core physicochemical characteristics of 6-chloro-2,3-dihydroquinolin-4(1H)-one and providing the foundational knowledge necessary for its application in drug development.

Section 1: Core Molecular and Structural Attributes

The fundamental identity of 6-chloro-2,3-dihydroquinolin-4(1H)-one is defined by its unique arrangement of atoms and functional groups. The dihydroquinolinone core provides a rigid, bicyclic framework. The key functional groups—a secondary amine, a ketone, and an aryl chloride—are strategically positioned, dictating the molecule's reactivity, polarity, and potential for intermolecular interactions.

| Identifier | Value | Source |

| Chemical Name | 6-Chloro-2,3-dihydroquinolin-4(1H)-one | [4][5] |

| CAS Number | 21617-20-9 | [4][5] |

| Molecular Formula | C₉H₈ClNO | [4][5] |

| Molecular Weight | 181.62 g/mol | [4][5] |

Structural Analysis: The structure combines an electron-rich aromatic ring with a non-aromatic, heterocyclic ring containing two key functional groups.

-

Aryl Chloride: The chlorine atom at the C-6 position is an electron-withdrawing group, which influences the electron density of the benzene ring and can impact metabolic stability and binding interactions.

-

α,β-Unsaturated Amide System (Lactam): The ketone at C-4 and the nitrogen at N-1 create a lactam. This functional group is a hydrogen bond acceptor (C=O) and a hydrogen bond donor (N-H).

-

Saturated Carbons (C2 & C3): The dihydro- prefix indicates saturation at the 2 and 3 positions, lending conformational flexibility to the heterocyclic ring compared to its fully aromatic quinolone counterpart. This flexibility can be crucial for optimal fitting into a biological target's binding pocket.

Section 2: Key Physicochemical Properties

The physicochemical profile of a compound is a critical determinant of its "drug-likeness," influencing everything from solubility and permeability to in vivo efficacy and pharmacokinetic profile.

| Property | Value | Significance in Drug Development | Source |

| Boiling Point | 345.03°C at 760 mmHg | Indicates the compound's volatility. Important for purification (distillation) and formulation stability. | [4] |

| Density | 1.29 g/cm³ | Relates to the compound's packing in the solid state. Useful for formulation and process chemistry calculations. | [4] |

| Melting Point | Not Available | The melting point is a key indicator of purity and lattice energy. The absence of a defined value in some databases suggests it may decompose before melting or requires specific analytical conditions. | [4][6] |

| logP (calculated) | ~2.22 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. A value in this range suggests good membrane permeability, a crucial factor for oral absorption. (Value is for a structural isomer, 8-chloro-3,4-dihydroquinolin-2(1H)-one, and serves as an estimate). | [7] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | TPSA is the sum of surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A low TPSA like this is generally favorable for cell permeability. (Value is for a structural isomer). | [7] |

The interplay of these properties is crucial. For instance, the introduction of the chlorine atom increases the molecular weight and is expected to increase lipophilicity (logP) compared to the non-chlorinated analog. This can enhance membrane permeability but may decrease aqueous solubility. A comprehensive understanding of these trade-offs is essential for lead optimization.[8]

Section 3: Synthesis and Analytical Characterization

The reliable synthesis and unambiguous characterization of 6-chloro-2,3-dihydroquinolin-4(1H)-one are prerequisites for its use in research.

General Synthetic Approach

The 2,3-dihydroquinolin-4(1H)-one scaffold is commonly synthesized via the intramolecular cyclization of o-aminochalcones or through one-pot reactions involving o-aminoacetophenones and aldehydes.[9][10] These methods are versatile and allow for the introduction of various substituents on both the aromatic and heterocyclic rings.

This workflow highlights a common and efficient pathway. The causality is clear: the initial condensation reaction forms the chalcone intermediate, which possesses the necessary functionality and geometry to undergo an intramolecular cyclization to form the desired bicyclic system.[9]

Spectroscopic and Analytical Profile

Confirming the identity and purity of the synthesized compound is achieved through a standard battery of analytical techniques. Each method provides a unique piece of structural information, creating a self-validating analytical system.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms. For 6-chloro-2,3-dihydroquinolin-4(1H)-one, one would expect to see distinct signals for the aromatic protons (likely complex multiplets in the 6.8-7.8 ppm range), the two methylene groups (-CH₂-CH₂-) in the heterocyclic ring (as triplets or more complex multiplets around 2.7 and 3.5 ppm), and a broad singlet for the N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This reveals the different carbon environments. Key signals would include the carbonyl carbon (C=O) downfield (around 190 ppm), aromatic carbons (115-150 ppm), and the two aliphatic carbons (C2 and C3) upfield.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. A high-resolution mass spectrum would show a molecular ion peak (M+) at approximately 181.03 g/mol and a characteristic M+2 peak at ~183.03 g/mol with roughly one-third the intensity, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups. Key vibrational bands would be observed for the N-H stretch (around 3300-3400 cm⁻¹) and the C=O stretch of the ketone (around 1650-1680 cm⁻¹).

Computational methods, such as Density Functional Theory (DFT), can be used to predict these spectroscopic features, providing a powerful tool for comparison with experimental data to confirm the structure.[11][12]

Section 4: Protocol for Aqueous Solubility Determination

Aqueous solubility is a critical physicochemical parameter that directly impacts a drug candidate's bioavailability. The following protocol describes a robust method for its determination using the shake-flask method, a gold-standard technique.

Detailed Step-by-Step Methodology:

-

Preparation of Solutions:

-

Rationale: Accurate standard solutions are essential for quantification. A high-concentration stock in a soluble organic solvent like DMSO is prepared. The aqueous buffer (e.g., PBS, pH 7.4) mimics physiological conditions.

-

Action: Prepare a 10 mM stock solution of 6-chloro-2,3-dihydroquinolin-4(1H)-one in 100% DMSO. Prepare a sufficient volume of phosphate-buffered saline (PBS) at pH 7.4.

-

-

Incubation and Equilibration:

-

Rationale: The goal is to create a saturated solution. Adding an excess of the compound and shaking for an extended period (typically 24 hours) ensures that the solution has reached thermodynamic equilibrium.

-

Action: Add an excess amount of the solid compound (or a small aliquot of the DMSO stock, ensuring the final DMSO concentration is <1%) to a known volume of the pH 7.4 buffer in a sealed vial. Place the vial in an orbital shaker set to 25°C for 24 hours.

-

-

Separation of Undissolved Solid:

-

Rationale: It is critical to analyze only the dissolved portion of the compound. Centrifugation pellets the majority of the solid, and subsequent filtration through a low-binding filter removes any remaining particulates.

-

Action: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF).

-

-

Quantification:

-

Rationale: The concentration of the dissolved compound in the filtrate is determined using a sensitive and selective analytical method like HPLC-UV or LC-MS/MS. A standard curve, prepared by diluting the DMSO stock solution, is used to accurately calculate the concentration.

-

Action: Prepare a set of calibration standards by diluting the 10 mM stock solution in the analysis solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered sample and the standards by the chosen analytical method. Determine the concentration of the sample by interpolating from the standard curve. The resulting concentration is the aqueous solubility.

-

This self-validating protocol ensures accuracy by using an excess of solid to guarantee saturation and a robust analytical method for precise quantification against a known standard.

Section 5: Conclusion and Future Outlook

6-Chloro-2,3-dihydroquinolin-4(1H)-one is more than just a chemical compound; it is a highly valuable building block for medicinal chemistry. Its physicochemical properties—moderate lipophilicity, potential for hydrogen bonding, and synthetic tractability—make it an attractive starting point for developing new therapeutic agents. The presence of the chlorine atom provides a key vector for modulating the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical aspect of modern drug design.

This guide has provided a detailed overview of its core properties, from its fundamental structure to robust protocols for its characterization. For researchers in drug discovery, a thorough understanding of these physicochemical principles is not merely academic—it is the foundation upon which successful, rationally designed medicines are built. Future work involving this scaffold will undoubtedly focus on creating diverse libraries and exploring their potential against a wide range of biological targets, leveraging the fundamental properties detailed herein to guide the development of next-generation therapeutics.

References

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

-

Reis, R., Pinto, L. S. S., da Costa, T. M., de Fátima, Â., & de C. da Silva, F. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]

-

Musial, A., & Slocińska, M. (2021). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Expert Opinion on Drug Discovery, 16(11), 1279-1299. [Link]

-

Musial, A., & Slocińska, M. (2021). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 16(11), 1279-1299. [Link]

- Chemical & Physical Properties: 6-chloro-2,3-dihydroquinolin-4(1h)-one. (n.d.). Molbase.

-

Corey, E. J., & Li, W. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(18), 7583-7599. [Link]

-

Reis, R., Pinto, L. S. S., da Costa, T. M., de Fátima, Â., & de C. da Silva, F. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]

-

PubChem. (n.d.). 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one. National Center for Biotechnology Information. [Link]

-

Bouraiou, A., Bouacida, S., Bertrand, C., Roisnel, T., & Belfaitah, A. (2012). rac-2-(2-Chloro-6-methylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1701. [Link]

-

PubChem. (n.d.). 6-Chloroquinoline. National Center for Biotechnology Information. [Link]

-

An improved synthesis of 6-chloro-1H-quinoxalin-2-one. (2009). ResearchGate. [Link]

-

PubChem. (n.d.). 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Supplementary Data. (n.d.). ACS Publications. [Link]

-

6-chloro-2,4-diphenylquinoline. (n.d.). ChemSynthesis. [Link]

-

Synthesis of 2,3-dihydroquinolin-4-ones. (n.d.). Organic Chemistry Portal. [Link]

-

Wang, L., et al. (2008). Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. Green Chemistry, 10(1), 41-44. [Link]

-

Tarı, B., & Karaca, C. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark. [Link]

-

6-chloro-3-(4-ethylbenzoyl)-4(1H)-quinolinone. (n.d.). SpectraBase. [Link]

-

PubChem. (n.d.). 6-Chloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. [Link]

-

Al-Warhi, T., et al. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 13(43), 30349-30368. [Link]

-

PubChem. (n.d.). 6-Chloro-4-(cyclohexylsulfanyl)-3-propylquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

-

Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1357597. [Link]

-

Magnaghi, L. G., et al. (2014). Analytical methods for determination of cork-taint compounds in wine. TrAC Trends in Analytical Chemistry, 59, 39-50. [Link]

-

Wang, Y., et al. (2012). 6-Chloro-quinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o188. [Link]

-

Compound 6-chloro-3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-phenylquinolin-2(1H)-one. (n.d.). MolPort. [Link]

- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (2005).

-

Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. (2004). ResearchGate. [Link]

-

Synthesis of 2,3-dihydroquinolin-4-ones. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-CHLORO-2,3-DIHYDROQUINOLIN-4(1H)-ONE Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemscene.com [chemscene.com]

- 8. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rac-2-(2-Chloro-6-methylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 6-Chloro-2,3-dihydroquinolin-4(1H)-one Analogs: From Synthesis to Supramolecular Insights

An In-Depth Technical Guide

Foreword: The Architectural Blueprint of Drug Discovery

In the landscape of modern medicinal chemistry, the 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework is recognized as a "privileged scaffold"—a core structure that consistently appears in a multitude of biologically active compounds.[1][2] Its derivatives, including the 6-chloro-2,3-dihydroquinolin-4(1H)-one series, are subjects of intense investigation for their potential therapeutic applications.[3][4] However, the biological activity of a molecule is not merely a function of its chemical formula; it is profoundly dictated by its three-dimensional architecture and the intricate web of interactions it forms in the solid state.

This guide provides a comprehensive exploration of the methodologies and rationale behind the crystal structure analysis of 6-chloro-2,3-dihydroquinolin-4(1H)-one analogs. We will journey from the foundational steps of synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction and the nuanced interpretation of intermolecular forces. This is not just a collection of protocols; it is an exposition of the logic that underpins each experimental choice, designed for researchers, scientists, and drug development professionals who seek to understand not just the 'how,' but the 'why.' By dissecting the atomic and supramolecular structure of these compounds, we unlock critical insights that guide rational drug design, polymorphism screening, and the optimization of physicochemical properties.

Part 1: Securing the Analyte: Synthesis and High-Quality Crystallization

The journey of crystal structure analysis begins with the synthesis of the target molecule and, crucially, its purification and crystallization into a form suitable for diffraction analysis. The quality of the final structural model is entirely dependent on the quality of the single crystal obtained.

Synthesis of the 6-Chloro-2,3-dihydroquinolin-4(1H)-one Scaffold

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives is well-established. A common and effective method involves the base-promoted cyclization reaction between a 2-aminobenzamide (in this case, 2-amino-5-chlorobenzamide) and a suitable aldehyde or a (dibromomethyl)arene.[4] This approach allows for the introduction of diverse substituents at the 2-position, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.

For instance, reacting 2-amino-5-chlorobenzamide with a substituted benzaldehyde in the presence of a catalyst can yield the corresponding 2-aryl-6-chloro-2,3-dihydroquinolin-4(1H)-one analog. The choice of reactants and conditions must be optimized to ensure high purity of the final product, as impurities can significantly hinder crystallization.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with well-defined faces and no visible defects—is often the most challenging step.[5] The goal is to encourage molecules to slowly and methodically arrange themselves into a highly ordered, repeating lattice.

Causality Behind Crystallization Choices: The selection of a crystallization technique and solvent system is not arbitrary. It is a systematic search for conditions where the compound's solubility is moderately low, allowing for slow precipitation or evaporation that favors the growth of a single, ordered crystal over a polycrystalline powder. The solvent's polarity, volatility, and potential to form hydrogen bonds with the solute are critical parameters.

Experimental Protocol: Slow Evaporation

This is one of the most common and straightforward methods for growing single crystals.

-

Purification: Ensure the synthesized analog is of the highest possible purity (>98%) using techniques like column chromatography or recrystallization. Impurities can act as nucleation sites, leading to the formation of multiple small crystals or amorphous precipitate.

-

Solvent Screening: In a series of small vials, dissolve a few milligrams of the purified compound in a range of solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexane) to identify a solvent in which the compound is sparingly soluble. A good starting point is a solvent system from which the compound was previously recrystallized.[6][7]

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating. Ensure all solid material is dissolved.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could induce unwanted nucleation.

-

Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab, at a constant temperature.

-

Monitoring and Harvesting: Monitor the vial periodically for crystal growth. Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle, being cautious not to damage their delicate structure.

Visualization 1: Crystallization Workflow

Caption: A logical flow from synthesis to a diffraction-ready single crystal.

Part 2: Illuminating the Atomic Arrangement: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive, non-destructive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline material.[8][9][10] It provides detailed information on bond lengths, bond angles, and unit cell dimensions, which collectively define the molecular and crystal structure.[9]

Fundamental Principles

The technique is based on the principle of diffraction, as described by Bragg's Law (nλ = 2d sinθ).[5] When a beam of monochromatic X-rays strikes a crystal, the regularly spaced atoms in the crystal lattice act as a three-dimensional diffraction grating.[9] The X-rays are scattered by the electron clouds of the atoms, and constructive interference occurs at specific angles, producing a unique diffraction pattern of spots.[5] By analyzing the positions and intensities of these spots, the crystal structure can be determined.[11]

Experimental Protocol: From Crystal to Diffraction Data

The process of collecting and refining diffraction data is a self-validating system, with internal checks and quality metrics at each stage. Modern diffractometers automate much of this process.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a viscous oil.[5][11] For data collection at low temperatures (e.g., 100 K), the mounted crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.

-

Data Collection: The goniometer precisely rotates the crystal in the X-ray beam.[5][8] A detector records the diffraction pattern as the crystal is rotated through various orientations.[8] This process generates a series of images (frames) containing the diffraction spots.

-

Data Integration and Scaling: Specialized software is used to locate the diffraction spots on each frame and integrate their intensities. The data from all frames are then scaled to account for variations in exposure time and detector response, creating a single, comprehensive reflection file.

-

Structure Solution: This is the process of overcoming the "phase problem." While the intensities of the diffraction spots are measured, their phase information is lost. Computational methods, such as Direct Methods or Patterson functions, are used to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares algorithm. Atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed by metrics like the R-factor (residual factor), which should ideally be below 0.05 for a well-resolved structure.

Visualization 2: SC-XRD Data Collection & Refinement Workflow

Caption: The systematic process from a mounted crystal to a final structural model.

Part 3: Deciphering the Code: Advanced Structural Interpretation

With a refined crystal structure, the focus shifts to a detailed analysis of both the individual molecule (intramolecular features) and its arrangement within the crystal lattice (intermolecular interactions).

Molecular Conformation and Crystallographic Data

The primary output of a successful SC-XRD experiment is a Crystallographic Information File (CIF). This file contains the definitive coordinates of each atom, allowing for the precise determination of bond lengths, bond angles, and torsion angles. For 6-chloro-2,3-dihydroquinolin-4(1H)-one analogs, key points of analysis include:

-

Confirmation of Stereochemistry: If the analog contains chiral centers, their absolute configuration can be unambiguously determined.

-

Ring Conformation: The conformation of the dihydro-pyridinone ring (e.g., envelope, half-chair) can be precisely described.[4][6]

-

Substituent Orientation: The relative orientation of substituents on the quinolinone core and any attached aryl rings is defined.

Data Presentation: Crystallographic Data Table

The following table presents a representative summary of crystallographic data for a hypothetical 6-chloro-2,3-dihydroquinolin-4(1H)-one analog, based on published data for similar structures.[4][7]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁ClN₂O |

| Molecular Weight | 270.72 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 14.876(5) |

| β (°) | 98.54(2) |

| Volume (ų) | 1280.1(8) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |

| Goodness-of-fit on F² | 1.03 |

Supramolecular Architecture: Hirshfeld Surface Analysis

While the CIF file describes the molecule itself, understanding why molecules pack in a specific arrangement requires analyzing the non-covalent intermolecular interactions.[12][13] Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions within a crystal lattice.[14][15][16]

The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the point where the electron density contribution from the molecule is equal to the sum of contributions from all neighboring molecules.[15] By mapping properties onto this surface, we can gain profound insights into the crystal packing.

Experimental Protocol: Performing Hirshfeld Surface Analysis

-

Input Data: The analysis begins with the refined CIF file of the crystal structure.

-

Software: Use specialized software such as CrystalExplorer to generate the Hirshfeld surface.[14][15]

-

Surface Generation and Mapping:

-

Generate the 3D Hirshfeld surface around the molecule of interest.

-

Map the normalized contact distance (dnorm) onto the surface. The dnorm property highlights regions of significant intermolecular contact.

-

Red spots: Indicate contacts shorter than the van der Waals radii sum, representing strong interactions like hydrogen bonds.[16]

-

White areas: Represent contacts approximately equal to the van der Waals radii.

-

Blue areas: Indicate contacts longer than the van der Waals radii.

-

-

-

2D Fingerprint Plots: Generate 2D fingerprint plots, which are histograms of the distances from the surface to the nearest atom inside (di) and outside (de) the surface.[16] These plots provide a quantitative summary of all intermolecular contacts.

Visualization 3: Logic of Hirshfeld Surface Analysis

Caption: Deconstructing crystal packing via Hirshfeld surface visualization.

Data Presentation: Hirshfeld Interaction Summary

A quantitative analysis of the 2D fingerprint plot allows for the contributions of different intermolecular contacts to be summarized.

| Contact Type | Contribution to Hirshfeld Surface (%) | Significance |

| H···H | 45.0% | Predominant, but generally weak van der Waals forces.[17] |

| O···H / H···O | 25.5% | Indicates significant N-H···O or C-H···O hydrogen bonding.[16] |

| C···H / H···C | 12.0% | Represents C-H···π interactions or general van der Waals contacts. |

| Cl···H / H···Cl | 8.5% | Highlights the role of the chlorine substituent in packing. |

| C···C | 4.0% | Suggests the presence of π-π stacking interactions.[16] |

| Other | 5.0% | Minor contributions from other contact types. |

This data provides a hierarchical understanding of the forces governing the crystal packing, moving beyond a simple visual inspection of the structure. For the 6-chloro-2,3-dihydroquinolin-4(1H)-one scaffold, N-H···O hydrogen bonds forming dimers or chains are often the dominant directional interactions, profoundly influencing the supramolecular assembly.[4][7]

Conclusion: From Structure to Strategy

The crystal structure analysis of 6-chloro-2,3-dihydroquinolin-4(1H)-one analogs is a cornerstone of their development as potential therapeutic agents. It provides an unambiguous determination of the molecule's three-dimensional form and a detailed map of the intermolecular forces that dictate its solid-state behavior. This knowledge is not merely academic; it is actionable intelligence. It allows drug development professionals to understand structure-activity relationships at an atomic level, anticipate potential issues with polymorphism, and rationally design next-generation analogs with improved efficacy and physicochemical properties. By integrating synthesis, advanced diffraction techniques, and powerful analytical tools like Hirshfeld analysis, we transform molecules from mere chemical formulas into well-understood architectural entities, paving the way for more efficient and successful drug discovery.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs. Retrieved from [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

Karume, I., et al. (2023). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. IUCrData, 8(11). Retrieved from [Link]

-

Al-Majid, A. M., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 28(22), 7543. Retrieved from [Link]

-

Frontera, A., et al. (2021). Crystal structure, physicochemical properties, Hirshfeld surface analysis and antibacterial activity assays of transition metal complexes of 6-methoxyquinoline. New Journal of Chemistry. Retrieved from [Link]

-

Li, Y., et al. (2025). Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent. Chemistry & Biodiversity. Retrieved from [Link]

-

Slanina, I., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. Acta Crystallographica Section E, 78(Pt 5), 452–459. Retrieved from [Link]

-

Yu, M. J., et al. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry, 35(15), 2858–2865. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Retrieved from [Link]

-

Nilsen, A., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(9), 3818–3831. Retrieved from [Link]

-

Saxena, A., et al. (2021). Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design. Journal of Biomolecular Structure and Dynamics, 39(13), 4787–4801. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures and representative X-ray structures of the isoquinolines. Retrieved from [Link]

-

ACS Publications. (2026). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Organic Letters. Retrieved from [Link]

-

Jeyaseelan, S., et al. (2015). Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E, 71(Pt 6), o396–o397. Retrieved from [Link]

-

Cherukuvada, S., et al. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(9), 774. Retrieved from [Link]

-

Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(31), 17491–17508. Retrieved from [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1482. Retrieved from [Link]

-

Ferguson, G., et al. (2019). The crystal structure of (RS)-7-chloro-2-(2,5-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one. Acta Crystallographica Section E, 75(Pt 7), 1017–1020. Retrieved from [Link]

-

ResearchGate. (2025). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Retrieved from [Link]

-

Sroka, M., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 23(7), 3922. Retrieved from [Link]

-

Wera, M., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E, 78(Pt 2), 162–170. Retrieved from [Link]

-

El-Shafei, A. K., et al. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(4), 116-123. Retrieved from [Link]

-

Kassem, M. G., et al. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E, 68(Pt 4), o982. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]

-

Phadte, S., et al. (2022). #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. Journal of Pharmaceutical Chemistry, 8. Retrieved from [Link]

-

MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2025). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 6-chloro-2(1H)-pyridinol. Retrieved from [Link]

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The crystal structure of (RS)-7-chloro-2-(2,5-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one: two hydrogen bonds generate an elegant three-dimensional framework structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. pulstec.net [pulstec.net]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. repository.ias.ac.in [repository.ias.ac.in]

- 14. Crystal structure and Hirshfeld surface analysis of [(R,S)-2,8-bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-chloro-2,3-dihydroquinolin-4(1H)-one

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. For professionals in pharmaceutical research and drug development, a thorough understanding of NMR spectral data is critical for compound verification, purity assessment, and understanding structure-activity relationships. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 6-chloro-2,3-dihydroquinolin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We will dissect the chemical shifts, coupling constants, and signal multiplicities, explaining the underlying chemical principles that govern these spectral features. Furthermore, a validated experimental protocol for data acquisition is presented, ensuring reproducibility and accuracy for researchers in the field.

Introduction and Molecular Structure

6-chloro-2,3-dihydroquinolin-4(1H)-one is a member of the quinolinone family, a class of compounds recognized for a wide array of biological activities. The introduction of a chlorine atom at the C-6 position significantly modulates the electronic properties and biological profile of the parent molecule, making its precise characterization essential. NMR spectroscopy provides a definitive fingerprint of the molecular structure, allowing for the precise assignment of every proton and carbon atom.

To facilitate a clear discussion, the standard IUPAC numbering for the quinolinone core is used throughout this guide.

Caption: Molecular structure and IUPAC numbering of 6-chloro-2,3-dihydroquinolin-4(1H)-one.

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic; it readily dissolves the polar quinolinone and allows for the clear observation of the exchangeable N-H proton.[1]

Data Summary

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~ 7.75 | d | J ≈ 2.5 Hz (meta) | 1H |

| H-7 | ~ 7.35 | dd | J ≈ 8.7 Hz (ortho), 2.5 Hz (meta) | 1H |

| H-8 | ~ 6.95 | d | J ≈ 8.7 Hz (ortho) | 1H |

| N1-H | ~ 10.50 | br s | - | 1H |

| C2-H₂ | ~ 3.50 | t | J ≈ 6.7 Hz | 2H |

| C3-H₂ | ~ 2.70 | t | J ≈ 6.7 Hz | 2H |

Interpretation and Causality

-

Aromatic Region (δ 6.5-8.0 ppm):

-

H-5 (δ ~7.75, d): This proton is the most downfield in the aromatic region. Its chemical shift is influenced by two key factors: it is ortho to the electron-withdrawing carbonyl group (C-4) and is deshielded by the anisotropic effect of this group. Furthermore, the adjacent electronegative chlorine atom at C-6 provides an additional deshielding effect.[2] It appears as a doublet due to meta-coupling with H-7, with a small coupling constant (⁴J) of approximately 2.5 Hz.

-

H-7 (δ ~7.35, dd): This proton signal is split into a doublet of doublets. The larger splitting (³J ≈ 8.7 Hz) arises from ortho-coupling with H-8, while the smaller splitting (⁴J ≈ 2.5 Hz) is due to meta-coupling with H-5.

-

H-8 (δ ~6.95, d): This proton is the most upfield of the aromatic signals. It is ortho to the electron-donating amine group, which shields it, shifting it to a lower frequency. It appears as a doublet due to ortho-coupling with H-7 (³J ≈ 8.7 Hz).

-

-

Amide Proton (δ ~10.50, br s):

-

N1-H: The proton attached to the nitrogen is significantly deshielded due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, giving it partial double-bond character. This results in a signal far downfield. Its broadness is characteristic of exchangeable protons.

-

-

Aliphatic Region (δ 2.5-4.0 ppm):

-

C2-H₂ (δ ~3.50, t): These methylene protons are adjacent to the nitrogen atom. The electronegativity of nitrogen deshields these protons. They appear as a triplet because they are coupled to the two neighboring protons on C-3 (³J ≈ 6.7 Hz).

-

C3-H₂ (δ ~2.70, t): These protons are alpha to the carbonyl group, which deshields them. They are shifted less downfield than the C2 protons. They also appear as a triplet due to coupling with the C2 protons (³J ≈ 6.7 Hz).

-

¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum reveals nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Data Summary

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 (C=O) | ~ 192.5 |

| C-8a | ~ 145.0 |

| C-4a | ~ 129.0 |

| C-6 (C-Cl) | ~ 127.5 |

| C-5 | ~ 126.0 |

| C-7 | ~ 124.5 |

| C-8 | ~ 116.0 |

| C-2 | ~ 42.0 |

| C-3 | ~ 38.5 |

Interpretation and Causality

-

Carbonyl Carbon (δ ~192.5 ppm):

-

C-4: The carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very low field, which is characteristic of ketone functionalities.

-

-

Aromatic Carbons (δ 115-145 ppm):

-

C-8a (δ ~145.0 ppm): This quaternary carbon is adjacent to the electron-donating nitrogen atom and is part of the aromatic system, leading to its downfield shift.

-

C-4a (δ ~129.0 ppm): This quaternary carbon is adjacent to the carbonyl group.

-

C-6 (δ ~127.5 ppm): This is the ipso-carbon directly attached to the chlorine atom. The electronegativity of chlorine has a significant effect on its chemical shift.[3]

-

C-5, C-7, C-8 (δ ~126.0, ~124.5, ~116.0 ppm): These are the protonated aromatic carbons. Their shifts are determined by their position relative to the electron-donating amine and the electron-withdrawing chlorine and carbonyl groups. C-8 is the most shielded (most upfield) due to the strong electron-donating effect of the adjacent nitrogen.

-

-

Aliphatic Carbons (δ 35-45 ppm):

-

C-2 (δ ~42.0 ppm): This methylene carbon is directly attached to the nitrogen, causing a significant downfield shift compared to a standard alkane carbon.

-

C-3 (δ ~38.5 ppm): This methylene carbon is alpha to the carbonyl group, which also causes a downfield shift, though less pronounced than the effect of the adjacent nitrogen on C-2.

-

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.

Workflow Diagram

Caption: A validated workflow for the acquisition and processing of NMR spectra.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 15-20 mg of 6-chloro-2,3-dihydroquinolin-4(1H)-one for robust ¹³C NMR signal-to-noise.

-

Dissolve the sample in ~0.6 mL of high-purity DMSO-d₆ in a clean vial.

-

Transfer the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any insoluble impurities.

-

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent.

-

Automatically or manually tune and match the probe for both the ¹H and ¹³C channels to ensure maximum sensitivity and efficient power transfer.

-

Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

¹H NMR Acquisition:

-

Rationale: A long relaxation delay (D1) of 5 seconds ensures full relaxation of protons, which is crucial for accurate integration, although for simple qualitative analysis, a shorter delay may suffice.

-

Parameters: Set the spectral width to cover the expected range (e.g., 0-12 ppm). Use a 90° pulse. Acquire 16 scans. Set the relaxation delay (D1) to 5 seconds.

-

-

¹³C NMR Acquisition:

-

Rationale: A proton-decoupled experiment simplifies the spectrum to singlets for each carbon. A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.[4][5]

-

Parameters: Use a standard proton-decoupled pulse sequence. Set the spectral width to cover 0-200 ppm. Acquire at least 1024 scans with a relaxation delay (D1) of 2 seconds.

-

-

Data Processing:

-

Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm.

-

Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra.[1]

-

Integrate the ¹H signals and pick peaks for both spectra to determine their exact chemical shifts.

-

Conclusion

The ¹H and ¹³C NMR spectra of 6-chloro-2,3-dihydroquinolin-4(1H)-one provide a wealth of structural information that is fully consistent with its proposed structure. The chemical shifts and coupling patterns are logically explained by the interplay of induction, resonance, and anisotropic effects from the carbonyl, chloro, and amine functionalities. This guide serves as an authoritative reference for researchers, providing both the interpreted spectral data and a robust experimental protocol to aid in the synthesis, characterization, and development of quinolinone-based compounds. The application of these principles is fundamental to maintaining scientific integrity and accelerating discovery in the chemical sciences.

References

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]

-

Royal Society of Chemistry. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo. Available at: [Link]

-

ScienceOpen. Supporting Information. Available at: [Link]

-

Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Available at: [Link]

-

SpringerLink. (2012). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]

-

Amazon Web Services. Spectral data of compound 5a-5m, 6a-6e. Available at: [Link]

-

ChemistryViews. (2018). Substituent Effects on Benzene Rings. Available at: [Link]

-

National Institutes of Health (NIH). (2013). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Available at: [Link]

-

ResearchGate. (2013). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Available at: [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

Sources

mass spectrometry fragmentation pattern of quinolinone derivatives

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Quinolinone Derivatives

Authored by a Senior Application Scientist

Foreword: Decoding the Quinolinone Footprint

Quinolinone derivatives represent a cornerstone in modern pharmaceuticals and natural product chemistry, with applications ranging from potent antibiotics to novel anticancer agents.[1][2] For researchers and drug development professionals, the ability to rapidly and accurately elucidate the structure of these compounds is paramount. Mass spectrometry (MS) has emerged as an indispensable tool in this endeavor, providing a unique molecular "fingerprint" through characteristic fragmentation patterns.[3][4][5]

This guide moves beyond a simple catalog of fragments. It is designed to provide a deep, mechanistic understanding of why quinolinone derivatives fragment the way they do under different ionization conditions. By understanding the underlying principles—the electron movements, the rearrangements, and the influence of substituents—the analyst can move from simple spectral interpretation to predictive structural elucidation. We will explore the stark contrasts between high-energy Electron Ionization (EI) and the gentler Electrospray Ionization (ESI) coupled with tandem MS, providing both the theoretical foundation and the practical, field-proven protocols necessary for robust analysis.

The Ionization Dichotomy: Electron Ionization vs. Electrospray Ionization

The fragmentation journey of a quinolinone derivative begins at the point of ionization. The choice of technique is the single most critical experimental parameter, dictating the type and extent of fragmentation observed.

-

Electron Ionization (EI): This is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and often complex fragmentation. The resulting spectrum is rich in structural information but may sometimes lack a prominent molecular ion peak for less stable compounds. EI is invaluable for creating standardized, library-searchable spectra for identifying known compounds and elucidating the core structure of new ones.

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers the analyte from a liquid phase to the gas phase as a charged ion with minimal internal energy.[6][7] For quinolinones, this typically results in a strong signal for the protonated molecule, [M+H]⁺.[8][9] While a simple ESI-MS spectrum provides an accurate molecular weight, it offers little structural detail.[6] Therefore, ESI is almost always coupled with tandem mass spectrometry (MS/MS) . In MS/MS, the [M+H]⁺ ion is selectively isolated and then fragmented through collision-induced dissociation (CID), allowing for controlled, systematic elucidation of the molecule's structure.[10][11]

Fragmentation Under Electron Ionization (EI): Unraveling the Core Structure

Under the high-energy conditions of EI, the quinolinone ring system undergoes several characteristic fragmentation reactions. The molecular ion (M⁺˙) is often prominent, reflecting the stability of the aromatic system.[12]

Primary Fragmentations of the Quinolinone Nucleus

The most common fragmentation pathways for a simple 2-quinolinone structure involve the expulsion of small, stable neutral molecules:

-

Loss of Carbon Monoxide (CO): A hallmark of many carbonyl-containing cyclic compounds, the loss of CO (28 Da) is a primary fragmentation pathway. This often involves a rearrangement of the molecular ion. For 2-quinolinone, this results in a stable ion.

-

Loss of Hydrogen Cyanide (HCN): The quinoline ring itself can fragment via the expulsion of HCN (27 Da), leading to a highly characteristic ion at m/z 102 for the basic quinoline structure.[12]

-

Retro-Diels-Alder (RDA) Reaction: Six-membered unsaturated rings can undergo a characteristic RDA fragmentation.[13][14][15] In the context of a dihydroquinolinone, this can lead to the cleavage of the non-aromatic ring, providing clear evidence of its structure. The charge can be retained on either the diene or the dienophile fragment, depending on which moiety best stabilizes it.

Influence of Substituents in EI-MS

Substituents dramatically influence the fragmentation pathways.

-

Carboxylic Acids: Quinoline-4-carboxylic acids show a prominent loss of the carboxyl group as a radical (•COOH, 45 Da) or through the sequential loss of H₂O and CO.[12] The elimination of CO₂ (44 Da) is also a significant pathway.[12]

-

Alkyl Groups: Simple alkyl groups, like a tert-butyl group, fragment via characteristic pathways. For example, 2-tert-Butylquinoline shows a base peak corresponding to the loss of a methyl radical ([M-15]⁺) to form a stable secondary carbocation.[16]

-

Methoxy Groups: Methoxyquinolines show two primary fragmentation schemes: one involving the initial loss of a methyl radical (•CH₃) followed by CO, and another involving the loss of formaldehyde (CH₂O) from the molecular ion.[17]

Caption: Common EI fragmentation pathways for the quinolinone core.

Fragmentation Under ESI-MS/MS: A Controlled Structural Walkthrough

ESI-MS/MS provides a more controlled method for structural analysis, starting from the stable protonated molecule [M+H]⁺. The fragmentation pathways are highly dependent on the substituents, making this technique ideal for differentiating isomers and identifying metabolites.[8][18]

The Fluoroquinolone Antibiotics: A Case Study

Fluoroquinolones (a major class of quinolinone derivatives) provide an excellent model for ESI-MS/MS fragmentation. Their common structural motifs lead to predictable and diagnostic fragmentation patterns.[8][9]

-

Initial Neutral Losses: The protonated molecules often undergo initial losses of water ([M+H-H₂O]⁺) and carbon dioxide from the carboxylic acid group ([M+H-CO₂]⁺).[8]

-

Piperazine Ring Cleavage: The C-7 piperazine substituent is a rich source of diagnostic fragments. Following decarboxylation, the piperazine ring readily fragments, leading to the loss of stable neutral molecules like C₂H₅N (ethylamine) or C₃H₇N, depending on the substitution pattern.[8][9] This cleavage is a definitive marker for this class of compounds.

-

Cyclopropyl Group Loss: For compounds like Ciprofloxacin that contain an N-1 cyclopropyl group, the loss of the cyclopropyl radical (•C₃H₅) is a characteristic fragmentation.[9]

Caption: Key ESI-MS/MS fragmentation pathways for Ciprofloxacin.

Data Summary: Characteristic Fragments

The following table summarizes common neutral losses and fragment ions observed in the mass spectra of various quinolinone derivatives.

| Neutral Loss / Fragment | Mass (Da) | Associated Structural Moiety | Ionization Mode | Reference |

| H₂O | 18 | Carboxylic acid, hydroxyl group | ESI | [8][9] |

| CO | 28 | Quinolinone carbonyl | EI, ESI | [8][12][17] |

| HCN | 27 | Quinoline ring system | EI | [12] |

| CO₂ | 44 | Carboxylic acid | ESI | [8][9] |

| •COOH | 45 | Carboxylic acid | EI | [12] |

| C₂H₅N | 43 | Unsubstituted piperazine side chain | ESI | [8][9] |

| •C₃H₅ | 41 | Cyclopropyl group | ESI | [9] |

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure trustworthy and reproducible results, a robust analytical method is essential. The following protocol outlines a standard workflow for the analysis of quinolinone derivatives in a research or drug metabolism setting.[19][20][21][22] The causality behind each step is explained to provide a deeper understanding of the process.

Step-by-Step Methodology

-

Sample Preparation:

-

Objective: To extract the analyte from a complex matrix (e.g., plasma, tissue homogenate) and remove interfering substances.

-

Protocol:

-

To 100 µL of sample, add 300 µL of acetonitrile containing an appropriate internal standard. The acetonitrile precipitates proteins.

-

Vortex for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis. This supernatant contains the analyte and internal standard, free from the bulk of matrix components.

-

-

-

Liquid Chromatography (LC) Separation:

-

Objective: To separate the analyte from other components in the extract before it enters the mass spectrometer, preventing ion suppression and allowing for accurate quantification.

-

Protocol:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used due to its versatility with moderately polar compounds like quinolinones.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the analytes are protonated, which is essential for positive mode ESI.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over 5-10 minutes. This gradual increase in organic solvent ensures that compounds are eluted based on their hydrophobicity, providing good separation.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

-

Mass Spectrometry Detection (Triple Quadrupole):

-

Objective: To ionize, fragment, and detect the analyte and its fragments for identification and quantification.

-

Protocol:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM). This mode offers the highest sensitivity and selectivity by monitoring a specific precursor ion → product ion transition.

-

Precursor Ion (Q1): Set to the m/z of the protonated molecule, [M+H]⁺.

-

Collision Gas: Argon.

-

Collision Energy (CE): This must be optimized for each compound. A typical starting point is 20-40 eV. The goal is to find the energy that produces the most abundant and stable product ion.

-

Product Ion (Q3): Set to the m/z of the most intense and specific fragment ion determined during optimization.

-

-

Caption: A standard workflow for the LC-MS/MS analysis of quinolinone derivatives.

Conclusion: From Pattern to Prediction

The mass spectral fragmentation of quinolinone derivatives is a systematic and predictable process governed by the fundamental principles of chemical stability and reaction mechanisms. Electron Ionization provides a robust, high-energy snapshot of the core structure, ideal for library matching and fundamental elucidation. Conversely, ESI-MS/MS offers a controlled, surgical approach to dissecting a molecule, making it the premier tool for analyzing complex derivatives in challenging matrices, a common scenario in drug metabolism and pharmacokinetic studies.[3][23][24]

By mastering the interpretation of these fragmentation patterns—recognizing the tell-tale losses of CO, H₂O, and CO₂, and understanding the cleavage of key substituents like piperazine rings—researchers can confidently identify known compounds, characterize novel structures, and trace metabolic pathways. The methodologies and mechanistic insights provided in this guide serve as a foundational framework for any scientist working with this vital class of molecules.

References

- Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry str

- MASS SPECTROMETRIC STUDY OF SOME FLUOROQUINOLONE DRUGS USING ELECTRON IONIZATION AND CHEMICAL IONIZATION TECHNIQUES IN COMBINATION WITH SEMI-EMPIRICAL CALCUL

- MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH.

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calcul

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput

- Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.

- Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-tert-Butylquinoline. Benchchem.

- A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. MDPI.

- Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ioniz

- Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PMC - NIH.

- Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regul

- Mass spectrometry: Retro Diel's-Alder fragment

- Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Applic

- a, b Comparison between the electron ionization mass spectrum of the...

- Mass Spectral Fragmentation Pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-Oxide and its Benzo(h)Derivative upon Electron Impact. Asian Journal of Chemistry.

- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.

- The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics. PubMed.

- Study on the Mass Spectrometry Cleavage P

- Tandem mass spectrometry. Wikipedia.

- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Danaher Life Sciences.

- Mass spectrometry applications for drug discovery and development. Drug Target Review.

- Electrospray ioniz

- The structures of the substituted quinolines.

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Europe PMC.

- Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC - NIH.

- The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. MDPI.

- Mass spectrometry: Retro diels alder fragment

- Retro diels alder reaction and ortho effect. Slideshare.

- LC/MS Applic

- Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers.

- Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts.

- Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.

- Mass spectrometry in drug metabolism and pharmacokinetics: Current trends and future perspectives.

- (PDF) Retro‐Diels‐Alder reaction in mass spectrometry.

- Using Mass Spectrometry for Drug Metabolism Studies. Google Books.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chempap.org [chempap.org]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]

- 16. benchchem.com [benchchem.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regulation 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. bioagilytix.com [bioagilytix.com]

- 22. juniperpublishers.com [juniperpublishers.com]

- 23. researchgate.net [researchgate.net]

- 24. Using Mass Spectrometry for Drug Metabolism Studies - Google 圖書 [books.google.com.hk]

Initial Biological Activity Screening of 6-Chloro-2,3-dihydroquinolin-4(1H)-one: A Strategic Approach

An In-Depth Technical Guide

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide presents a comprehensive, tiered strategy for the initial biological activity screening of a specific derivative, 6-chloro-2,3-dihydroquinolin-4(1H)-one. As a Senior Application Scientist, my objective is not to provide a rigid protocol but to delineate a logical, field-proven workflow that maximizes data acquisition while conserving resources. We will explore the causality behind experimental choices, from broad-spectrum primary assays to more focused, mechanism-of-action secondary screens. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel chemical entities.

Introduction: The Rationale for Screening

The quinoline and quinolinone heterocyclic systems are of significant interest due to their prevalence in approved drugs and biologically active molecules.[1] Derivatives have been successfully developed as anticancer agents (e.g., Bosutinib, a tyrosine kinase inhibitor), antimalarials, and antibacterials.[3][4] The presence of a chloro-substituent on the benzene ring and the dihydroquinolin-4-one core in the target molecule, 6-chloro-2,3-dihydroquinolin-4(1H)-one, provides structural alerts that justify a broad initial investigation into its therapeutic potential.

Our screening strategy is designed as a cascade, a cost-effective and efficient approach to profile a novel compound. This tiered system rapidly identifies promising activities and flags potential liabilities, such as general cytotoxicity, early in the discovery process.

Caption: A strategic tiered workflow for the initial biological screening of the target compound.

Tier 1: Primary Broad-Spectrum Screening

The initial tier is designed to answer fundamental questions about the compound's general biological effects. We begin with assessments of cytotoxicity and broad-spectrum antimicrobial activity.

General Cytotoxicity Profiling

Causality: Before assessing therapeutic potential, it is crucial to determine the compound's intrinsic toxicity against a non-cancerous, healthy cell line. This baseline provides a therapeutic window and distinguishes between targeted anticancer effects and non-specific cytotoxicity. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a reliable indicator of cell viability.[5] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[6][7]

-

Cell Seeding: Seed a human normal cell line (e.g., human dermal fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]

-

Compound Preparation: Prepare a stock solution of 6-chloro-2,3-dihydroquinolin-4(1H)-one in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: After 24 hours, replace the medium with 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 or 72 hours.[5]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Broad-Spectrum Antimicrobial Screening

Causality: The quinolone core is famously associated with antibacterial activity (e.g., fluoroquinolones). Therefore, a primary screen for antimicrobial effects is a logical starting point. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] This method provides quantitative data and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

-

Microorganism Selection: Select a panel of clinically relevant microorganisms, including:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923)

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)

-

Fungus: Candida albicans (e.g., ATCC 90028)

-

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism. Suspend colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[10]

-

Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to create a concentration gradient (e.g., 128 µg/mL to 0.25 µg/mL).[10]

-

Inoculation: Add the prepared inoculum to each well.

-

Controls: Include a positive control (inoculum with a standard antibiotic like ciprofloxacin for bacteria or fluconazole for fungi), a negative/growth control (inoculum with no compound), and a sterility control (broth only).[10]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[10]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (growth) is observed.

| Assay Type | Target | Endpoint | Result (Hypothetical) |